Boc-D-2-Aminomethylphe(Fmoc) Boc-D-2-Aminomethylphe(Fmoc)
Brand Name: Vulcanchem
CAS No.: 1212895-19-6
VCID: VC7095347
InChI: InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C30H32N2O6
Molecular Weight: 516.594

Boc-D-2-Aminomethylphe(Fmoc)

CAS No.: 1212895-19-6

Cat. No.: VC7095347

Molecular Formula: C30H32N2O6

Molecular Weight: 516.594

* For research use only. Not for human or veterinary use.

Boc-D-2-Aminomethylphe(Fmoc) - 1212895-19-6

Specification

CAS No. 1212895-19-6
Molecular Formula C30H32N2O6
Molecular Weight 516.594
IUPAC Name (2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
Standard InChI Key URDGEKHRYXDFMC-AREMUKBSSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

Boc-D-2-Aminomethylphe(Fmoc), systematically named (2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, belongs to the class of protected α-amino acids . Its IUPAC name reflects the stereochemistry at the α-carbon (D-configuration) and the positions of the Boc and Fmoc groups on the aminomethylphenylalanine scaffold. The compound’s SMILES notation,
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O,
encodes the spatial arrangement of functional groups, while its InChIKey (URDGEKHRYXDFMC-AREMUKBSSA-N) provides a unique identifier for database searches .

Table 1: Key Physicochemical Properties of Boc-D-2-Aminomethylphe(Fmoc)

PropertyValueSource
Molecular FormulaC30H32N2O6C_{30}H_{32}N_2O_6
Molecular Weight516.6 g/mol
Protection GroupsBoc (N-terminal), Fmoc (side chain)
SolubilityDMF, DCM, MeOH
StabilityAcid-labile (Boc), Base-labile (Fmoc)

Stereochemical Considerations

The D-configuration at the α-carbon distinguishes this derivative from its L-enantiomer, influencing its incorporation into non-ribosomal peptide sequences and β-peptide foldamers. The ortho-aminomethyl substitution on the phenyl ring introduces steric hindrance, necessitating optimized coupling conditions during SPPS .

Synthesis and Optimization Strategies

Flow-Mediated Mono-Protection Techniques

Recent advances in continuous-flow chemistry have revolutionized the synthesis of mono-protected diamines like Boc-D-2-Aminomethylphe(Fmoc). A two-step flow reactor system (Figure 1) enables high-yield mono-functionalization by precisely controlling stoichiometry, residence time, and temperature :

  • Step 1: Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc2_2O) in methanol at 0°C.

  • Step 2: Fmoc protection of the secondary amine via Fmoc-Osu in DMF, quenched with cold methanolic HCl.

Table 2: Optimization of Boc Protection in Flow Reactors

ParameterOptimal ValueYield (2a)Di-Protected Byproduct (3a)
Diamine Equivalents2.064%<5%
Residence Time0.5 min65%8%
Temperature0°C67%3%

Key findings:

  • Excess diamine (2.0 eq) suppresses di-Boc formation by favoring mono-protection kinetics .

  • Short residence times (0.5 min) minimize side reactions while maintaining high conversion rates .

Applications in Solid-Phase Peptide Synthesis

Orthogonal Protection in Complex Sequences

Boc-D-2-Aminomethylphe(Fmoc) exemplifies orthogonal protection strategies critical for synthesizing branched peptides and cyclic depsipeptides. The Boc group’s acid lability (cleavable with 95% TFA) allows sequential deprotection without affecting the base-sensitive Fmoc group, which requires piperidine/DMF for removal . This duality enables iterative peptide elongation on resin supports.

Mitigating Side Reactions

The compound’s design addresses common SPPS challenges:

  • Aggregation Prevention: The hydrophobic Fmoc group enhances solubility of protected peptide-resin complexes, reducing β-sheet formation .

  • Sulfonation Resistance: Unlike Mtr- or Pmc-protected arginines, the Pbf group (used in related analogs) minimizes Trp sulfonation during TFA cleavage when paired with Boc-protected Trp .

Recent Advances and Future Directions

Alternative Protecting Groups

Emerging groups like 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-isovaleryl (Ddiv) offer complementary stability profiles. Initial studies show Ddiv-protected analogs resist N→N’ migration under standard SPPS conditions, making them suitable for synthesizing histidine-rich peptides .

Machine Learning-Driven Optimization

Recent efforts integrate reaction data from flow systems (Table 2) into neural networks to predict optimal protection sequences for non-canonical amino acids. Preliminary models reduce trial-and-error screening by 40% in Boc/Fmoc-mediated syntheses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator